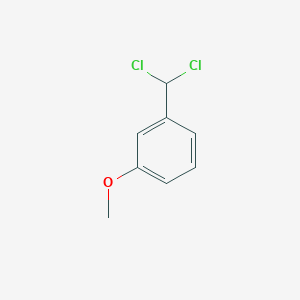
1-(dichloromethyl)-3-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(dichloromethyl)-3-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where a dichloromethyl group and a methoxy group are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(dichloromethyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with phosphorus pentachloride (PCl5) to introduce the dichloromethyl group. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-dichloromethyl-3-methoxybenzene may involve the chlorination of 3-methoxybenzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method allows for large-scale production with relatively high yields.
化学反应分析
Types of Reactions: 1-(dichloromethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the dichloromethyl group can yield 3-methoxybenzyl alcohol, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxybenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
1-(dichloromethyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-dichloromethyl-3-methoxybenzene exerts its effects involves electrophilic aromatic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, directing electrophiles to the ortho and para positions. The dichloromethyl group can undergo further chemical transformations, contributing to the compound’s reactivity .
相似化合物的比较
1-Chloromethyl-3-methoxybenzene: Similar structure but with one chlorine atom.
3-Methoxybenzyl chloride: Lacks the dichloromethyl group.
3-Methoxybenzoic acid: Oxidation product of 1-dichloromethyl-3-methoxybenzene.
Uniqueness: 1-(dichloromethyl)-3-methoxybenzene is unique due to the presence of both a dichloromethyl group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations .
属性
分子式 |
C8H8Cl2O |
|---|---|
分子量 |
191.05 g/mol |
IUPAC 名称 |
1-(dichloromethyl)-3-methoxybenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,8H,1H3 |
InChI 键 |
CWRQRZVUZRMXJX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-3-(1,4-dioxaspiro[4.5]decan-8-YL)pyrazine](/img/structure/B8540909.png)
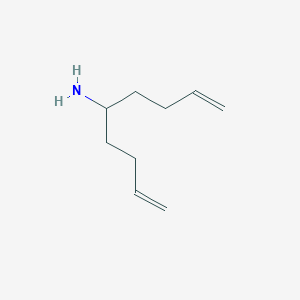
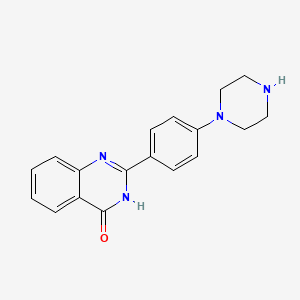

![4-(3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)butan-1-ol](/img/structure/B8540928.png)
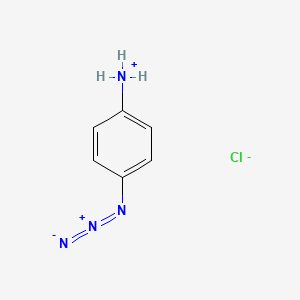

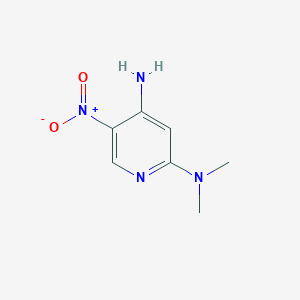
![2-Naphthalenecarboxamide, 4-amino-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B8540964.png)
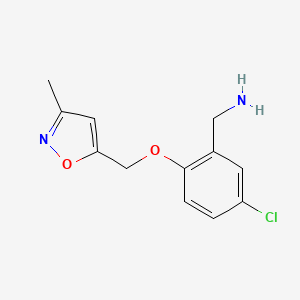
![1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8540988.png)
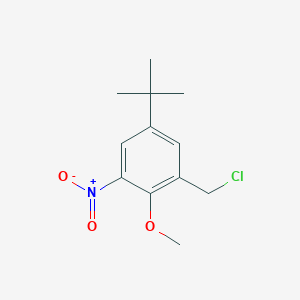
![1h-Indole,3-[2-[4-(4-bromophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8540997.png)

